molecular formula C17H26N2O3 B12980650 tert-Butyl (S)-(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate

tert-Butyl (S)-(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate

Cat. No.: B12980650
M. Wt: 306.4 g/mol
InChI Key: YAJSWXXRXAAIHN-KRWDZBQOSA-N
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Description

tert-Butyl (S)-(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis and have applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method is the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .

Industrial Production Methods: Industrial production of carbamates often employs similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently. This method is more versatile and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (S)-(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as triethylamine (Et3N).

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (S)-(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate is used as a protecting group for amines. It is stable under various reaction conditions and can be removed selectively .

Biology: Its structural features make it a valuable scaffold for designing biologically active molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It can be used to synthesize derivatives with improved pharmacokinetic properties .

Industry: In the materials science industry, carbamates are used in the production of polymers and coatings. The stability and reactivity of tert-butyl carbamates make them suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The pathways involved include inhibition of enzyme catalysis and receptor-ligand interactions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (S)-(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate is unique due to its chiral center and the presence of both benzyl and hydroxymethyl groups. These structural features provide it with distinct reactivity and potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl N-[(3S)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C17H26N2O3/c1-16(2,3)22-15(21)18-17(13-20)9-10-19(12-17)11-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3,(H,18,21)/t17-/m0/s1

InChI Key

YAJSWXXRXAAIHN-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]1(CCN(C1)CC2=CC=CC=C2)CO

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(C1)CC2=CC=CC=C2)CO

Origin of Product

United States

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